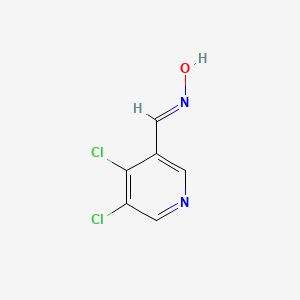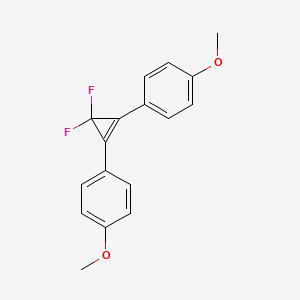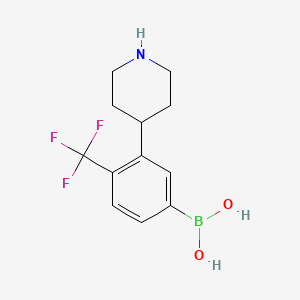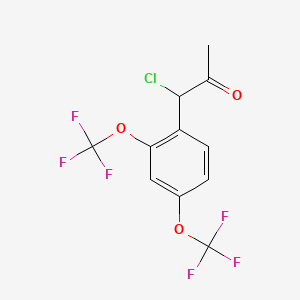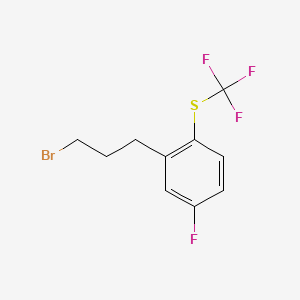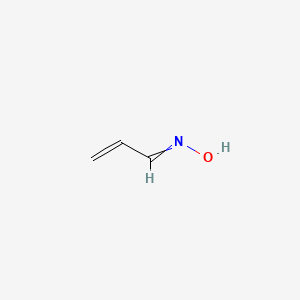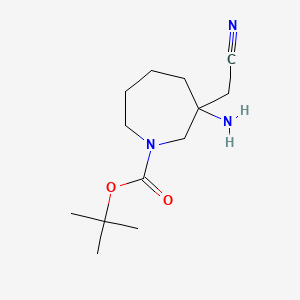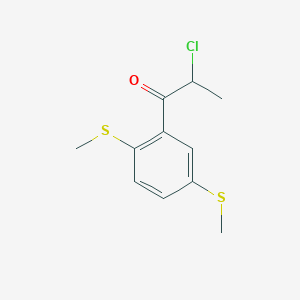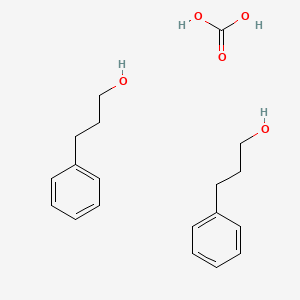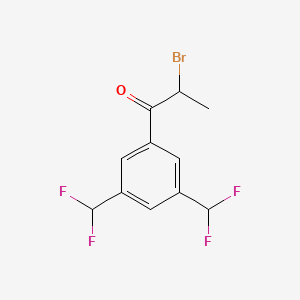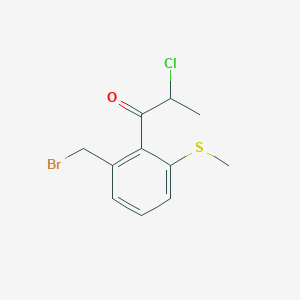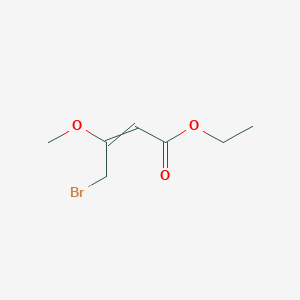![molecular formula C10H8BClN2O2 B14072592 (3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)
(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a bipyridine scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated bipyridine derivative and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding bipyridine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the bipyridine scaffold .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted bipyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and coordination chemistry. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4’-Bipyridin)-5-ylboronic acid: Lacks the chlorine substituent, which may affect its reactivity and applications.
(3-Bromo-[2,4’-bipyridin]-5-yl)boronic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
(3-Methyl-[2,4’-bipyridin]-5-yl)boronic acid: Contains a methyl group instead of chlorine, which can influence its chemical behavior
Uniqueness
The presence of the chlorine atom in (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the bipyridine scaffold sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H8BClN2O2 |
|---|---|
Molekulargewicht |
234.45 g/mol |
IUPAC-Name |
(5-chloro-6-pyridin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-5-8(11(15)16)6-14-10(9)7-1-3-13-4-2-7/h1-6,15-16H |
InChI-Schlüssel |
DHINSLPQJTXKIB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)C2=CC=NC=C2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


